Cas no 2694746-68-2 (methyl 8-chloropyrido2,3-dpyridazine-3-carboxylate)
methyl 8-chloropyrido2,3-dpyridazine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-33039517
- 2694746-68-2
- methyl 8-chloropyrido[2,3-d]pyridazine-3-carboxylate
- methyl 8-chloropyrido2,3-dpyridazine-3-carboxylate
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- Inchi: 1S/C9H6ClN3O2/c1-15-9(14)6-2-5-4-12-13-8(10)7(5)11-3-6/h2-4H,1H3
- InChI Key: WJOQMIVWPXFXDO-UHFFFAOYSA-N
- SMILES: ClC1C2C(C=NN=1)=CC(C(=O)OC)=CN=2
Computed Properties
- Exact Mass: 223.0148541g/mol
- Monoisotopic Mass: 223.0148541g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 65Ų
methyl 8-chloropyrido2,3-dpyridazine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-33039517-1g |
methyl 8-chloropyrido[2,3-d]pyridazine-3-carboxylate |
2694746-68-2 | 1g |
$1070.0 | 2023-09-04 | ||
| Enamine | EN300-33039517-5g |
methyl 8-chloropyrido[2,3-d]pyridazine-3-carboxylate |
2694746-68-2 | 5g |
$3105.0 | 2023-09-04 | ||
| Enamine | EN300-33039517-10g |
methyl 8-chloropyrido[2,3-d]pyridazine-3-carboxylate |
2694746-68-2 | 10g |
$4606.0 | 2023-09-04 | ||
| Enamine | EN300-33039517-0.05g |
methyl 8-chloropyrido[2,3-d]pyridazine-3-carboxylate |
2694746-68-2 | 95.0% | 0.05g |
$900.0 | 2025-03-18 | |
| Enamine | EN300-33039517-0.1g |
methyl 8-chloropyrido[2,3-d]pyridazine-3-carboxylate |
2694746-68-2 | 95.0% | 0.1g |
$943.0 | 2025-03-18 | |
| Enamine | EN300-33039517-0.25g |
methyl 8-chloropyrido[2,3-d]pyridazine-3-carboxylate |
2694746-68-2 | 95.0% | 0.25g |
$985.0 | 2025-03-18 | |
| Enamine | EN300-33039517-0.5g |
methyl 8-chloropyrido[2,3-d]pyridazine-3-carboxylate |
2694746-68-2 | 95.0% | 0.5g |
$1027.0 | 2025-03-18 | |
| Enamine | EN300-33039517-1.0g |
methyl 8-chloropyrido[2,3-d]pyridazine-3-carboxylate |
2694746-68-2 | 95.0% | 1.0g |
$1070.0 | 2025-03-18 | |
| Enamine | EN300-33039517-2.5g |
methyl 8-chloropyrido[2,3-d]pyridazine-3-carboxylate |
2694746-68-2 | 95.0% | 2.5g |
$2100.0 | 2025-03-18 | |
| Enamine | EN300-33039517-5.0g |
methyl 8-chloropyrido[2,3-d]pyridazine-3-carboxylate |
2694746-68-2 | 95.0% | 5.0g |
$3105.0 | 2025-03-18 |
methyl 8-chloropyrido2,3-dpyridazine-3-carboxylate Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on methyl 8-chloropyrido2,3-dpyridazine-3-carboxylate
Methyl 8-chloropyrido[2,3-d]pyridazine-3-carboxylate (CAS No. 2694746-68-2): A Comprehensive Overview
Methyl 8-chloropyrido[2,3-d]pyridazine-3-carboxylate, identified by its CAS number 2694746-68-2, is a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic derivative belongs to the pyrido[2,3-d]pyridazine class, a structural motif known for its diverse biological activities. The presence of a chloro substituent and a carboxylate ester group in its molecular framework imparts unique chemical properties that make it a valuable scaffold for drug discovery and medicinal chemistry investigations.
The compound's structure consists of two fused pyridazine rings connected at the 2 and 3 positions, with a methyl ester group attached to the 3-position of the second ring. The chloro substituent at the 8-position enhances its reactivity and potential utility in synthetic transformations. This molecular architecture is reminiscent of several bioactive natural products and pharmacologically relevant molecules, suggesting that Methyl 8-chloropyrido[2,3-d]pyridazine-3-carboxylate may exhibit promising biological functions.
In recent years, there has been growing interest in pyrido[2,3-d]pyridazine derivatives due to their potential applications in treating various diseases. These compounds have been explored for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific arrangement of nitrogen atoms in the pyrido[2,3-d]pyridazine core allows for interactions with biological targets such as enzymes and receptors, making it an attractive scaffold for medicinal chemists.
One of the most compelling aspects of Methyl 8-chloropyrido[2,3-d]pyridazine-3-carboxylate is its versatility in chemical modifications. The ester group can be readily hydrolyzed to yield the corresponding carboxylic acid, which can then be further functionalized through various organic reactions. This flexibility allows researchers to tailor the compound's properties for specific applications. Additionally, the chloro substituent can participate in nucleophilic aromatic substitution reactions, enabling the introduction of different functional groups into the molecule.
Recent studies have highlighted the importance of heterocyclic compounds in drug development. Methyl 8-chloropyrido[2,3-d]pyridazine-3-carboxylate has been investigated as a potential lead compound for several therapeutic areas. For instance, its structural similarity to known bioactive molecules suggests that it may interfere with key biological pathways involved in diseases such as cancer and inflammation. Preclinical studies have demonstrated that derivatives of this class can modulate enzyme activity and inhibit the growth of tumor cells.
The synthesis of Methyl 8-chloropyrido[2,3-d]pyridazine-3-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by chlorination and esterification steps. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to construct the pyrido[2,3-d]pyridazine core efficiently.
The pharmacological profile of Methyl 8-chloropyrido[2,3-d]pyridazine-3-carboxylate is still being elucidated through extensive experimental studies. Initial assays have shown that it exhibits moderate activity against certain bacterial strains and has anti-inflammatory effects in cell-based models. These findings are encouraging and warrant further investigation into its mechanism of action and potential therapeutic applications.
In conclusion, Methyl 8-chloropyrido[2,3-d]pyridazine-3-carboxylate (CAS No. 2694746-68-2) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique molecular features make it a versatile scaffold for developing new drugs targeting various diseases. As research continues to uncover more about its biological activities and synthetic possibilities, this compound is poised to play a crucial role in future drug discovery efforts.
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